molecular formula C16H20N4O3S B2632109 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941240-17-1

4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2632109
CAS No.: 941240-17-1
M. Wt: 348.42
InChI Key: BCZIPWJXUAKZGF-UHFFFAOYSA-N
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Description

4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyano group, an isobutylamino group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the cyano and isobutylamino groups. The final step involves the sulfonation of the benzene ring with N,N-dimethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the cyano group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide
  • 4-(4-cyano-5-((4-methylbenzyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide
  • 4-(4-cyano-5-((4-fluorobenzyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide stands out due to its specific functional groups and structural features

Properties

IUPAC Name

4-[4-cyano-5-(2-methylpropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(2)10-18-16-14(9-17)19-15(23-16)12-5-7-13(8-6-12)24(21,22)20(3)4/h5-8,11,18H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZIPWJXUAKZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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